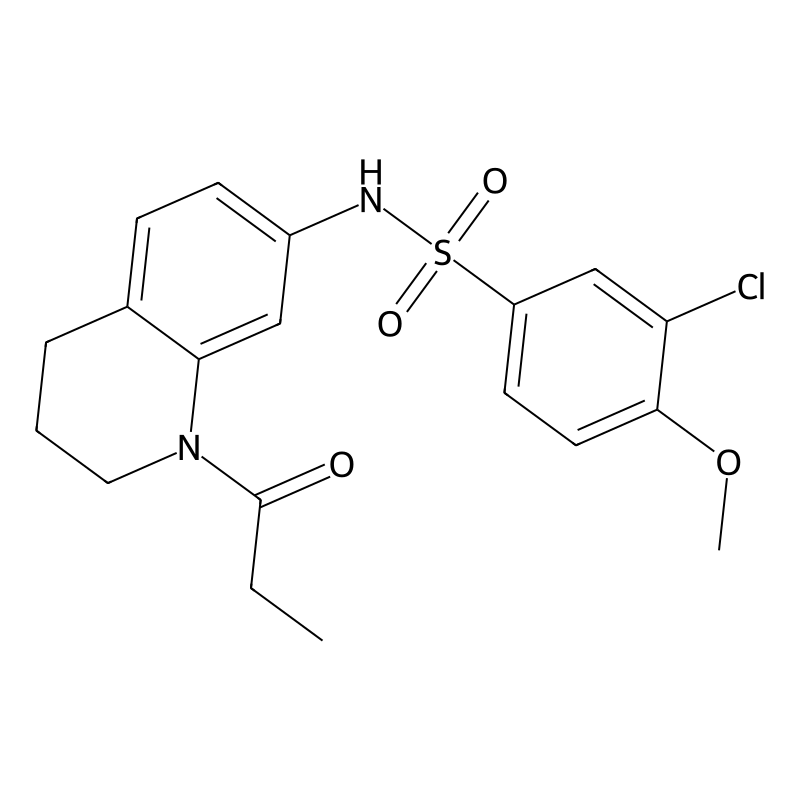

3-chloro-4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Search results: Searching scientific databases like PubChem and Google Scholar for this specific compound yielded no results related to its biological activity or potential applications.

This doesn't necessarily mean the compound has not been studied, but it suggests research on it has not been widely published or deposited in public databases.

Sulfonamide group

Sulfonamides are a diverse class of organic compounds with a wide range of biological activities. They are known to inhibit various enzymes and receptors, and some sulfonamide drugs are used as antibiotics [].

,2,3,4-Tetrahydroquinolin-7-yl group

The tetrahydroquinoline ring system is present in many biologically active molecules, including some drugs with anti-malarial and anti-cancer properties [].

Based on this information, it is possible that 3-chloro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide could be investigated for its potential as:

- Enzyme inhibitor due to the presence of the sulfonamide group.

- Antimicrobial agent due to the combination of the sulfonamide and tetrahydroquinoline moieties.

Future research directions:

- If this compound is being actively researched, future studies might elucidate its specific biological targets and potential therapeutic applications.

3-chloro-4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a complex organic compound characterized by a sulfonamide functional group attached to a benzene ring, which is further substituted with a chloro and methoxy group. The compound features a tetrahydroquinoline moiety, indicating its potential biological activity. Its molecular formula is , and it has a molecular weight of approximately 404.93 g/mol .

- Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

- Reduction: If a nitro group is present, it can be reduced to an amine.

- Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation and iron or hydrogen gas for reduction.

The biological activity of 3-chloro-4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is notable in its potential as an antibacterial agent. Compounds containing the tetrahydroquinoline structure are often investigated for their pharmacological properties, including antibacterial and anti-inflammatory activities. The sulfonamide group contributes to its ability to inhibit bacterial growth by interfering with folic acid synthesis .

The synthesis of this compound typically involves several steps:

- Preparation of Tetrahydroquinoline Core: This can be achieved through the reduction of quinoline derivatives.

- Formation of Sulfonamide: The sulfonamide linkage is formed by reacting the amine derivative of the tetrahydroquinoline with a sulfonyl chloride.

- Introduction of Chloro and Methoxy Groups: These substituents can be introduced via electrophilic aromatic substitution reactions .

Example Synthetic Route

A potential synthetic route could involve:

- Synthesizing the tetrahydroquinoline backbone.

- Reacting it with chlorosulfonic acid to introduce the sulfonamide group.

- Performing methylation to add the methoxy group.

3-chloro-4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide finds applications primarily in medicinal chemistry as a potential therapeutic agent against bacterial infections. Its unique structure may also allow for further modifications leading to novel derivatives with enhanced biological activity.

Interaction studies involving this compound focus on its binding affinity to bacterial enzymes involved in folic acid metabolism. Such studies are crucial for understanding its mechanism of action and optimizing its efficacy as an antibacterial agent. Additionally, interactions with various biological targets can provide insights into potential side effects and therapeutic windows.

Several compounds share structural similarities with 3-chloro-4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide. Here are some notable examples:

Uniqueness

The uniqueness of 3-chloro-4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide lies in its specific combination of chloro and methoxy substituents along with the tetrahydroquinoline scaffold. This structural arrangement may confer distinct pharmacological properties compared to similar compounds.